REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12]([O:16][C:17](=O)[O:18]C(C)(C)C)([CH3:15])([CH3:14])[CH3:13]>C(O)C>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:17](=[O:18])[O:16][C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]
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Name
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|
Quantity
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30 g
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Type
|
reactant
|
Smiles
|
FC1=C(C=C(N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
84 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(OC(C)(C)C)=O
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvents were removed in vacuo and chromatographic purification (ethyl acetate-hexane) of the residue
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)NC(OC(C)(C)C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |